AGK7

SIRT2 inhibition Inactive control Selectivity

Sirtuin researchers often face confounding off-target effects when using structurally unrelated controls alongside SIRT2 inhibitors like AGK2. AGK7 solves this by providing an isomer-matched negative control that shares the identical chemical scaffold but lacks SIRT2 inhibition. - Enables rigorous validation of SIRT2-dependent phenotypes with IC50 >50 µM for SIRT1/2, eliminating scaffold-related artifacts. - Offers additional utility as a SIRT3-selective tool (IC50 >5 µM) in metabolism and neuroprotection studies. - Supplied with consistent ≥98% purity and stable storage at -20°C, ensuring batch-to-batch reproducibility for critical assays.

Molecular Formula C23H13Cl2N3O2
Molecular Weight 434.3 g/mol
Cat. No. B7729910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGK7
Molecular FormulaC23H13Cl2N3O2
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2
InChIInChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11+
InChIKeyWRDKBSLEHFRKGG-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AGK7: SIRT2 Inactive Control & SIRT3 Inhibitor


AGK7 is a cell-permeable structural isomer of the SIRT2 inhibitor AGK2, distinguished by the position of a nitrogen atom in the quinoline group . It serves as an inactive control in experiments involving AGK2 and other SIRT2 inhibitors. AGK7 selectively inhibits sirtuin 3 (SIRT3) over sirtuins 1 and 2, with IC50 values >5 µM for SIRT3 and >50 µM for both SIRT1 and SIRT2 . In contrast, AGK2 potently inhibits SIRT2 with an IC50 of 3.5 µM and shows minimal activity against SIRT1/3 at concentrations up to 40–50 µM . This differential selectivity profile makes AGK7 an essential tool for validating SIRT2-specific effects.

Why AGK7 Cannot Be Replaced


AGK7 occupies a unique niche in sirtuin pharmacology. Unlike broad‑spectrum SIRT inhibitors or simple vehicle controls, AGK7 provides a specific isomer‑matched negative control for AGK2 . Its structural similarity to AGK2 ensures that any off‑target effects of the chemical scaffold are equally represented in both treatment and control groups, while its lack of SIRT2 inhibition (IC50 >50 µM) allows researchers to isolate SIRT2‑dependent phenotypes. Moreover, AGK7's modest SIRT3 inhibitory activity (IC50 >5 µM) distinguishes it from AGK2 (SIRT3 IC50 >50 µM) , enabling its use as a SIRT3‑selective tool compound in certain experimental contexts. Substituting AGK7 with a generic SIRT2 inhibitor or a structurally unrelated control would introduce confounding variables and compromise data interpretation in sirtuin‑targeted studies.

AGK7 Evidence: Comparisons & In Vivo


SIRT2 Inhibition Potency vs. AGK2

AGK7 is a structural isomer of AGK2 but differs in the position of a nitrogen atom in the quinoline group, resulting in dramatically reduced SIRT2 inhibitory activity . In enzymatic assays, AGK7 exhibits an IC50 >50 µM against SIRT2, whereas AGK2 potently inhibits SIRT2 with an IC50 of 3.5 µM .

SIRT2 inhibition Inactive control Selectivity

SIRT1 Inhibition: AGK7 vs. AGK2

Both AGK7 and AGK2 exhibit weak inhibition of SIRT1, with IC50 values >50 µM for AGK7 and >50 µM for AGK2 . However, AGK7's concomitant lack of SIRT2 activity (IC50 >50 µM) renders it a more suitable control for studies where SIRT2 inhibition is the primary variable of interest.

SIRT1 inhibition Selectivity Off‑target

SIRT3 Inhibition: AGK7 vs. AGK2

AGK7 shows a modest but detectable inhibition of SIRT3 with an IC50 >5 µM , whereas AGK2 exhibits little to no inhibition of SIRT3 (IC50 >50 µM) . This differential SIRT3 activity may be relevant when interpreting results in systems where SIRT3 plays a role.

SIRT3 inhibition Selectivity Differential activity

α-Synuclein Toxicity Rescue Assay

In α‑Syn‑H4 cells expressing α‑synuclein, AGK2 (10 µM) rescues α‑synuclein‑mediated toxicity and reduces inclusion formation, whereas AGK7 (10 µM) has no effect on α‑synuclein aggregation or toxicity [1].

α‑Synuclein Parkinson's disease Cellular model

SIRT3 Activity in a Stroke Model

In a mouse model of stroke, intraperitoneal administration of AGK7 at doses of 0.5 and 1.5 mg/kg significantly decreased SIRT3 activity (measured by acetylated lysine expression) and reduced expression of both SIRT1 and SIRT3 at 3 days post‑stroke compared to vehicle control [1].

SIRT3 inhibitor In vivo Stroke

AGK7 Application Scenarios


Negative Control for SIRT2 Studies

Use AGK7 alongside AGK2 or other SIRT2 inhibitors in cellular or in vivo experiments. AGK7's lack of SIRT2 inhibition (IC50 >50 µM) ensures that any observed phenotypic changes are attributable to SIRT2 inhibition rather than off‑target effects of the chemical scaffold. It is particularly valuable in Parkinson's disease models where AGK2 rescues α‑synuclein toxicity [1].

Selective SIRT3 Inhibitor in Cellular & In Vivo Models

Employ AGK7 as a SIRT3‑selective inhibitor in studies of metabolism, stroke, or other conditions where SIRT3 plays a role. AGK7 inhibits SIRT3 with an IC50 >5 µM and reduces SIRT3 activity in vivo at doses of 0.5‑1.5 mg/kg i.p. [2]. Its differential activity compared to AGK2 (SIRT3 IC50 >50 µM) makes it a useful tool for dissecting sirtuin‑specific pathways.

Parkinson's Disease Research: SIRT2 Target Validation

Use AGK7 as a control in α‑synuclein aggregation assays and dopaminergic cell death models. AGK7 does not rescue α‑synuclein toxicity or alter inclusion morphology in α‑Syn‑H4 cells [1], whereas AGK2 provides robust protection. This functional dichotomy validates SIRT2 as a therapeutic target in Parkinson's disease and ensures experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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